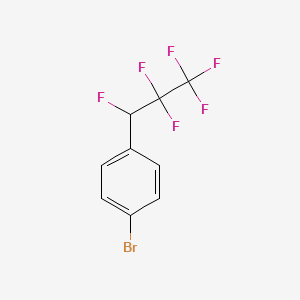
1-Bromo-4-(1,2,2,3,3,3-hexafluoropropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(1,2,2,3,3,3-hexafluoropropyl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a hexafluoropropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(1,2,2,3,3,3-hexafluoropropyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of benzene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The hexafluoropropyl group can be introduced through a Friedel-Crafts alkylation reaction, where the benzene ring reacts with hexafluoropropyl chloride in the presence of a Lewis acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-(1,2,2,3,3,3-hexafluoropropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzoic acids or reduction to form benzyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of phenols or amines.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkylbenzenes.
Aplicaciones Científicas De Investigación
1-Bromo-4-(1,2,2,3,3,3-hexafluoropropyl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(1,2,2,3,3,3-hexafluoropropyl)benzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The bromine atom acts as an electrophile, facilitating reactions with nucleophiles.
Fluorine Substitution: The hexafluoropropyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.
Comparación Con Compuestos Similares
Bromobenzene: A simpler analog with only a bromine substituent.
1-Bromo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a hexafluoropropyl group.
1-Bromo-2,3,4,5-tetrafluorobenzene: Features multiple fluorine atoms on the benzene ring.
Uniqueness: 1-Bromo-4-(1,2,2,3,3,3-hexafluoropropyl)benzene is unique due to the presence of the hexafluoropropyl group, which imparts distinct chemical properties such as increased electron-withdrawing effects and enhanced stability. This makes it particularly useful in applications requiring high-performance materials and intermediates .
Propiedades
Número CAS |
189762-31-0 |
|---|---|
Fórmula molecular |
C9H5BrF6 |
Peso molecular |
307.03 g/mol |
Nombre IUPAC |
1-bromo-4-(1,2,2,3,3,3-hexafluoropropyl)benzene |
InChI |
InChI=1S/C9H5BrF6/c10-6-3-1-5(2-4-6)7(11)8(12,13)9(14,15)16/h1-4,7H |
Clave InChI |
PWCAWRALDLCVJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C(C(F)(F)F)(F)F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















